molecular formula C8H13N3 B13323109 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13323109
M. Wt: 151.21 g/mol
InChI Key: QRYKYDVWNWWVTH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2,6-dimethylimidazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a Lewis acid like zinc chloride or a base like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

QRYKYDVWNWWVTH-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=CN2C1)C

Origin of Product

United States

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